BenchChemオンラインストアへようこそ!

6-Fluoro-2-phenylchroman-4-one

Aromatase Inhibition Cancer Therapeutics Endocrine Pharmacology

Optimize your drug discovery cascade with this validated 6-fluoroflavanone. Delivers 7.9-fold greater aromatase inhibition (IC50 0.8 μM) than the 8-fluoro regioisomer and a >17-fold improvement in anti-TB activity (MIC 3.7 μg/mL) over unsubstituted flavanone. Its intrinsic fluorescence enables label-free detection, and the established chiral resolution provides access to (2R)-enantiomer for stereospecific studies.

Molecular Formula C15H11FO2
Molecular Weight 242.24 g/mol
Cat. No. B8795028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-phenylchroman-4-one
Molecular FormulaC15H11FO2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyXDQCOYNAAQQMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-phenylchroman-4-one: A Fluorinated Flavanone Scaffold for Differentiated Pharmacological Research


6-Fluoro-2-phenylchroman-4-one (6-fluoroflavanone; CAS 1220893-39-9; molecular formula C15H11FO2; MW 242.24) is a synthetic fluorinated flavanone belonging to the 2-phenylchroman-4-one class of oxygen-containing heterocyclic compounds . The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to serve as a template for compounds with antimicrobial, anti-inflammatory, and anticancer properties [1]. The introduction of fluorine at the 6-position of the A-ring represents a deliberate medicinal chemistry modification that alters electronic distribution, enhances metabolic stability, and modulates binding interactions with biological targets [2]. This compound is commercially available as a research tool for drug discovery and structure-activity relationship studies, with the 6-fluoro substitution pattern conferring distinct pharmacological properties relative to unsubstituted flavanone, regioisomeric fluoro-flavanones, and the oxidized flavone counterpart.

Why 6-Fluoro-2-phenylchroman-4-one Cannot Be Interchanged with Unsubstituted Flavanone or Regioisomeric Fluoro Analogs


The substitution of 6-fluoro-2-phenylchroman-4-one with unsubstituted flavanone (2-phenylchroman-4-one), regioisomeric fluoro-flavanones, or the oxidized 6-fluoroflavone is not scientifically interchangeable due to quantifiable differences in molecular recognition, enzyme inhibition potency, physicochemical properties, and biological activity profiles. Fluorine substitution at the 6-position introduces an electron-withdrawing effect that alters the electronic distribution of the chromanone ring system, directly impacting hydrogen bonding capacity, π-stacking interactions, and binding pocket complementarity [1]. This structural modification produces a compound with a distinct oxidation state (C2–C3 single bond in the dihydro-γ-pyrone ring) compared to flavones, which contain a C2–C3 double bond [2]. The flavanone scaffold confers greater conformational flexibility at the B-ring attachment point, enabling binding modes not accessible to the planar flavone core. Furthermore, the specific regioisomer (6-fluoro vs. 7-fluoro or 8-fluoro) determines the orientation of the fluorine substituent relative to the target binding site, resulting in measurable differences in biological activity that cannot be predicted from class-level generalizations [3].

Quantitative Differentiation Evidence: 6-Fluoro-2-phenylchroman-4-one Versus Closest Analogs


Aromatase Inhibition: 6-Fluoro Derivative Demonstrates 7.9-Fold Superior Potency Compared to 8-Fluoro Regioisomer

In a comparative aromatase inhibition study, 6-fluoro-2-phenylchroman-4-one (compound 3e) demonstrated an IC50 of 0.8 μM, whereas the 8-fluoro regioisomeric analog exhibited an IC50 of 6.3 μM under identical assay conditions . This represents a 7.9-fold greater inhibitory potency for the 6-fluoro positional isomer. The 7-fluoro derivative and unsubstituted flavanone showed even weaker activity (IC50 > 10 μM and > 20 μM, respectively), confirming that the 6-position fluorine substitution is optimal for aromatase binding site engagement.

Aromatase Inhibition Cancer Therapeutics Endocrine Pharmacology

Antitubercular Activity: 6-Fluoroflavanone Exhibits MIC of 3.7 μg/mL Against Mycobacterium tuberculosis H37Rv

In a high-throughput screening campaign evaluating 4-chromanone derivatives against Mycobacterium tuberculosis H37Rv, 6-fluoro-2-phenylchroman-4-one (reported as 6-fluoroflavanone) demonstrated a minimum inhibitory concentration (MIC) of 3.7 μg/mL [1]. By comparison, the unsubstituted parent flavanone (2-phenylchroman-4-one) showed no meaningful antitubercular activity (MIC > 64 μg/mL) in parallel testing, while structurally related 4-chromanone derivatives with different substitution patterns displayed MIC values ranging from 1.5 μg/mL to > 64 μg/mL, positioning the 6-fluoro derivative in the moderately active tier of this chemical series.

Antitubercular Activity Infectious Disease Antimicrobial Resistance

Oxidation State Differentiation: Flavanone Core Confers Distinct Conformational Flexibility Versus Planar Flavone Analog

6-Fluoro-2-phenylchroman-4-one (6-fluoroflavanone; C15H11FO2; MW 242.24) is the dihydro derivative of 6-fluoroflavone (6-fluoro-2-phenylchromen-4-one; C15H9FO2; MW 240.23) [1]. The flavanone core contains a saturated C2–C3 bond, whereas the flavone core contains a C2–C3 double bond that enforces planarity across the γ-pyrone ring system. This structural difference results in measurable physicochemical divergence: 6-fluoroflavone exhibits an experimentally determined logP of 3.60 and polar surface area of 30.21 Ų [2], whereas the flavanone analog is expected to display lower lipophilicity and a distinct hydrogen-bonding profile due to the sp³-hybridized C2 and C3 carbons. The conformational flexibility of the flavanone B-ring attachment enables binding modes that are sterically inaccessible to the rigid, planar flavone scaffold, a distinction that is mechanistically relevant for targets requiring induced-fit conformational adaptation.

Molecular Recognition Conformational Analysis SAR Studies

Fluorescence Activity: 6-Fluoro Substitution Enables Spectroscopic Detection Capabilities Absent in Non-Fluorinated Analogs

A systematic fluorescence activity study of 6-fluoro-2-aryl/alkyl-chroman-4-one derivatives demonstrated that the 6-fluoro substitution imparts measurable fluorescence emission properties to the chromanone scaffold [1]. The study evaluated the fluorescence activity of 6-fluoro-2-phenylchroman-4-one alongside other 6-fluoro-2-substituted analogs, establishing that the fluorine atom at the 6-position contributes to the compound's spectroscopic signature. While non-fluorinated 2-phenylchroman-4-one lacks this intrinsic fluorescence capability, the 6-fluoro derivative exhibits fluorescence emission that can be exploited for analytical detection, binding assays, and cellular imaging applications without requiring additional fluorophore conjugation.

Fluorescence Spectroscopy Analytical Chemistry Assay Development

Chiral Resolution Capability: 6-Fluoroflavanone Enables Asymmetric Synthesis of (2R)-Enantiomer for Stereospecific Pharmacology

The synthesis and chiral resolution of 6-fluoro-2-phenylchroman-4-one has been successfully demonstrated, with the (2R)-6-fluoro-2-phenylchroman-4-one enantiomer being isolated via asymmetric synthetic methodology [1][2]. In contrast, many non-fluorinated flavanones and regioisomeric fluoro-flavanones lack established asymmetric synthetic routes or documented chiral resolution protocols. The availability of the enantiomerically pure (2R)-form enables stereospecific pharmacological evaluation, as the chiral center at the C2 position of the chromanone ring is critical for differential binding to biological targets that exhibit stereoselective recognition.

Asymmetric Synthesis Chiral Resolution Stereospecific Pharmacology

Optimal Research and Industrial Application Scenarios for 6-Fluoro-2-phenylchroman-4-one


Aromatase Inhibitor Lead Optimization Programs in Hormone-Dependent Cancer Research

6-Fluoro-2-phenylchroman-4-one serves as an optimal lead scaffold for aromatase inhibitor development programs, with an IC50 of 0.8 μM representing a 7.9-fold potency advantage over the 8-fluoro regioisomer (IC50 6.3 μM) [1]. This quantifiable potency differential makes the compound particularly suitable for: (1) structure-based drug design efforts targeting the aromatase active site; (2) SAR expansion studies modifying the 2-phenyl B-ring while retaining the 6-fluoro A-ring substitution; and (3) comparative pharmacology studies benchmarking novel aromatase inhibitor scaffolds against this established 6-fluoroflavanone chemotype. Research groups focused on breast cancer, endometriosis, or other estrogen-dependent conditions where aromatase inhibition is a validated therapeutic strategy will derive maximum utility from this specific compound.

Antitubercular Drug Discovery and Mycobacterial SAR Profiling

With an MIC of 3.7 μg/mL against M. tuberculosis H37Rv and a >17-fold activity improvement over unsubstituted flavanone (MIC > 64 μg/mL), 6-fluoro-2-phenylchroman-4-one is optimally deployed as a validated hit compound in tuberculosis drug discovery cascades [1]. The compound's moderate antimycobacterial potency positions it as an attractive starting point for: (1) hit-to-lead optimization via systematic A-ring and B-ring derivatization; (2) mechanism-of-action studies using resistant mutant selection and whole-genome sequencing; (3) combination studies with first-line antitubercular agents to assess synergistic potential; and (4) selectivity profiling against commensal bacterial species to evaluate therapeutic index. Procurement of this specific compound enables direct benchmarking against the extensive 4-chromanone SAR dataset established in the foundational J Med Chem study.

Fluorescence-Based Binding Assays and Cellular Imaging Studies

The intrinsic fluorescence emission of 6-fluoro-2-phenylchroman-4-one, which is absent in non-fluorinated 2-phenylchroman-4-one, enables direct spectroscopic detection without exogenous fluorophore conjugation [1]. This property is optimally exploited in: (1) fluorescence polarization assays measuring compound-protein binding affinity; (2) cellular uptake and intracellular localization studies using confocal fluorescence microscopy; (3) competition binding assays where fluorescence quenching or anisotropy changes indicate target engagement; and (4) high-throughput screening formats requiring label-free detection of compound-target interactions. Researchers requiring a fluorescent flavanone scaffold for assay development should prioritize this compound over non-fluorescent analogs to eliminate the confounding variables introduced by chemical conjugation strategies.

Stereospecific Pharmacology and Enantiomer-Selective Target Profiling

The established asymmetric synthesis and chiral resolution of 6-fluoro-2-phenylchroman-4-one to yield the (2R)-enantiomer enables stereospecific pharmacological evaluation that is not feasible with many racemate-only flavanone analogs [1][2]. This capability is most valuable for: (1) assessing enantiomer-dependent differential activity at chiral biological targets; (2) evaluating stereospecific pharmacokinetic and metabolic profiles; (3) meeting regulatory requirements for enantiomerically pure lead candidates in preclinical development; and (4) conducting enantiomer-specific SAR studies to optimize stereochemical configuration. Programs requiring chirally resolved flavanone derivatives should prioritize this compound due to documented access to single-enantiomer material.

Quote Request

Request a Quote for 6-Fluoro-2-phenylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.